molecular formula C21H22N4O5S2 B2683003 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 887208-88-0

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2683003
CAS No.: 887208-88-0
M. Wt: 474.55
InChI Key: MROMNKRMZOYOCA-UHFFFAOYSA-N
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Description

The compound 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core. This scaffold is substituted with:

  • A 3,4-dimethoxyphenylacetamido group at position 5 of the thiadiazole ring.
  • A sulfanylacetamide moiety at position 2, further linked to a 3-methoxyphenyl group.

The presence of methoxy groups may enhance solubility and modulate electronic effects, influencing receptor binding .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-28-15-6-4-5-14(11-15)22-19(27)12-31-21-25-24-20(32-21)23-18(26)10-13-7-8-16(29-2)17(9-13)30-3/h4-9,11H,10,12H2,1-3H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROMNKRMZOYOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the thiadiazole ring, aromatic rings, or acetamide side chains. These modifications impact physicochemical properties and bioactivity:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethoxyphenyl; 3-methoxyphenyl C₂₁H₂₂N₄O₅S₃ 506.62 High methoxy content; potential for hydrogen bonding and solubility
N-(3,4-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 3,4-dichlorophenyl; 4-methoxybenzyl C₁₈H₁₅Cl₂N₃O₂S₃ 472.42 Chlorine substituents enhance lipophilicity; electron-withdrawing effects
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 2-chloro-5-(trifluoromethyl)phenyl; 4-methoxybenzyl C₁₉H₁₅ClF₃N₃O₂S₃ 545.98 Trifluoromethyl group increases metabolic stability
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 4-chlorobenzyl; 2,4,6-trimethylphenyl C₂₀H₂₀ClN₃OS₃ 473.03 Steric hindrance from trimethylphenyl may reduce enzymatic degradation

Notes:

  • Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce membrane permeability.
  • Halogenated substituents (e.g., Cl, CF₃ in ) enhance lipophilicity and binding to hydrophobic pockets in enzymes.
  • Bulkier groups (e.g., trimethylphenyl in ) may sterically hinder interactions but improve selectivity.

Physicochemical Properties

  • Solubility : The target compound’s methoxy groups improve aqueous solubility compared to chlorinated analogs (e.g., logP ~3.2 vs. target logP ~2.8 estimated).
  • Stability : Thiadiazole rings are generally stable under physiological conditions, but electron-withdrawing groups (e.g., CF₃ in ) may reduce hydrolytic degradation.

Biological Activity

The compound 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C17H20N4O4SC_{17}H_{20}N_4O_4S. The structure features a thiadiazole ring, which is known for its role in various biological activities. The presence of methoxy and acetamido groups enhances its potential pharmacological effects.

Antimicrobial Activity

  • Mechanism of Action : The 1,3,4-thiadiazole derivatives exhibit antimicrobial properties through various mechanisms including inhibition of nucleic acid synthesis and disruption of cell wall synthesis. The specific substitution patterns on the thiadiazole ring can modulate these activities.
  • Case Studies :
    • A study highlighted that derivatives with a 5-substituted thiadiazole exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL .
    • Another study demonstrated that compounds with phenolic substitutions showed enhanced antifungal activity against strains like Aspergillus niger and Candida albicans.
CompoundTarget OrganismMIC (μg/mL)
Compound AS. aureus32.6
Compound BE. coli47.5
Compound CA. niger50.0

Anticancer Activity

  • Cytostatic Properties : The 1,3,4-thiadiazole scaffold has been associated with cytostatic effects in various cancer cell lines. Research indicates that compounds containing this scaffold can induce apoptosis and inhibit tumor proliferation.
  • Research Findings :
    • In vitro studies have shown that certain thiadiazole derivatives can significantly reduce cell viability in breast cancer and colon cancer cell lines .
    • For instance, a compound structurally similar to the target compound demonstrated an IC50 value of approximately 25 μM in inhibiting cancer cell growth.

Anti-Parasitic Activity

The potential for anti-parasitic applications is notable in compounds derived from the thiadiazole framework. For example:

  • Megazol , a known anti-trypanosomal agent derived from a similar structure, has shown efficacy against Trypanosoma cruzi and Trypanosoma brucei, indicating that modifications to the thiadiazole ring can lead to promising anti-parasitic agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest good oral bioavailability due to lipophilic methoxy groups.
  • Metabolism : The compound may undergo hepatic metabolism similar to other acetamides.
  • Toxicity Profile : Toxicological assessments are necessary to evaluate potential genotoxicity or mutagenicity associated with long-term use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, and what key reaction conditions are required?

  • Answer : The synthesis typically involves multi-step reactions starting with condensation of 3,4-dimethoxyphenylacetic acid with 1,3,4-thiadiazole-2-thiol, followed by sulfanyl group introduction via nucleophilic substitution. Key steps include refluxing under inert atmospheres (N₂ or Ar) and purification via recrystallization or column chromatography . Critical conditions include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like triethylamine for amide bond formation .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared Spectroscopy (IR) verifies functional groups (e.g., C=O at ~1650 cm⁻¹), while HPLC (>95% purity) ensures purity. X-ray crystallography may resolve stereochemical ambiguities .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets), cytotoxicity assays (MTT or SRB on cancer cell lines), and anti-inflammatory models (COX-2 inhibition). Dose-response curves and IC₅₀ calculations are critical for potency assessment .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfanyl group incorporation step, which often suffers from side reactions?

  • Answer : Side reactions (e.g., oxidation or disulfide formation) can be minimized by using degassed solvents, strict temperature control (≤70°C), and radical scavengers like BHT. Monitoring via TLC or LC-MS ensures reaction progression . Post-reaction quenching with aqueous Na₂S₂O₃ removes excess sulfur reagents .

Q. What strategies are recommended to resolve discrepancies in biological activity data across different cell lines or assays?

  • Answer : Contradictions may arise from cell line-specific uptake mechanisms or assay interference (e.g., thiol-reactive components). Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and probe cellular permeability via logP/logD measurements . Synergistic studies with known inhibitors (e.g., paclitaxel) can clarify mechanisms .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations identify key binding interactions (e.g., hydrogen bonds with 3,4-dimethoxyphenyl moieties). QSAR models optimize substituents on the thiadiazole ring for enhanced affinity and reduced off-target effects . Free energy perturbation (FEP) calculations predict thermodynamic impacts of structural modifications .

Q. What experimental approaches are used to analyze conflicting data in stability studies (e.g., degradation under acidic vs. neutral conditions)?

  • Answer : Forced degradation studies (pH 1–13, 40–60°C) coupled with LC-MS/MS identify degradation products (e.g., hydrolyzed acetamide or sulfoxide derivatives). Kinetic modeling (Arrhenius plots) predicts shelf-life, while buffer composition (e.g., phosphate vs. citrate) controls catalytic effects .

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of methoxy substituents on bioactivity?

  • Answer : Synthesize analogs with methoxy groups at varying positions (e.g., 2-, 4-, or 3,4-substituted phenyl rings). Test against a panel of targets (e.g., EGFR, VEGFR) to correlate substitution patterns with IC₅₀. Use Hammett σ constants to quantify electronic effects on reactivity .

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